

# Synthesis of 1-(4-Octylphenyl)ethanone from Octylbenzene: An Application Note and Protocol

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## Compound of Interest

Compound Name: 1-(4-Octylphenyl)ethanone

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This document provides a detailed protocol for the synthesis of **1-(4-octylphenyl)ethanone** from octylbenzene via a Friedel-Crafts acylation reaction. This versatile ketone serves as a crucial intermediate in the synthesis of various organic molecules, finding applications in pharmaceutical research, materials science, and agrochemical development.

## Data Presentation

A summary of the key physical and chemical properties of the starting material and the final product is presented below for easy reference and comparison.

Compound	Chemical Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Boiling Point (°C)
Octylbenzene	C <sub>14</sub> H <sub>22</sub>	190.33	-38	261-263
1-(4-Octylphenyl)etha none	C <sub>16</sub> H <sub>24</sub> O	232.36	18	152-153 @ 1 mmHg[1]

## Experimental Protocol

The synthesis of **1-(4-octylphenyl)ethanone** is achieved through the Friedel-Crafts acylation of octylbenzene with acetyl chloride, using anhydrous aluminum chloride as a Lewis acid catalyst. This electrophilic aromatic substitution reaction is a robust and widely used method for the formation of aryl ketones.

#### Materials:

- Octylbenzene (1.0 equiv)
- Acetyl chloride (1.1 equiv)
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ ) (1.1 equiv)
- Dry dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- 1 M Hydrochloric acid ( $\text{HCl}$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

#### Equipment:

- Round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel
- Ice-water bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

#### Procedure:

- **Reaction Setup:** A dry round-bottom flask is charged with anhydrous aluminum chloride (1.1 equiv) and dry dichloromethane. The suspension is cooled to 0 °C in an ice-water bath with stirring.
- **Addition of Acetyl Chloride:** Acetyl chloride (1.1 equiv) is dissolved in dry dichloromethane and added dropwise to the cooled suspension of aluminum chloride via a dropping funnel over 10-15 minutes. The mixture is stirred for an additional 10 minutes at 0 °C to form the acylium ion electrophile.
- **Addition of Octylbenzene:** Octylbenzene (1.0 equiv), dissolved in dry dichloromethane, is then added dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
- **Reaction Progression:** After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is then stirred for an additional 2-3 hours. Progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and 1 M HCl. The mixture is then transferred to a separatory funnel.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude **1-(4-octylphenyl)ethanone** can be purified by vacuum distillation or column chromatography on silica gel to afford the final product as a clear oil or a low-melting solid.

## Mandatory Visualizations

### Reaction Scheme: Friedel-Crafts Acylation

Octylbenzene

+

Acetyl Chloride

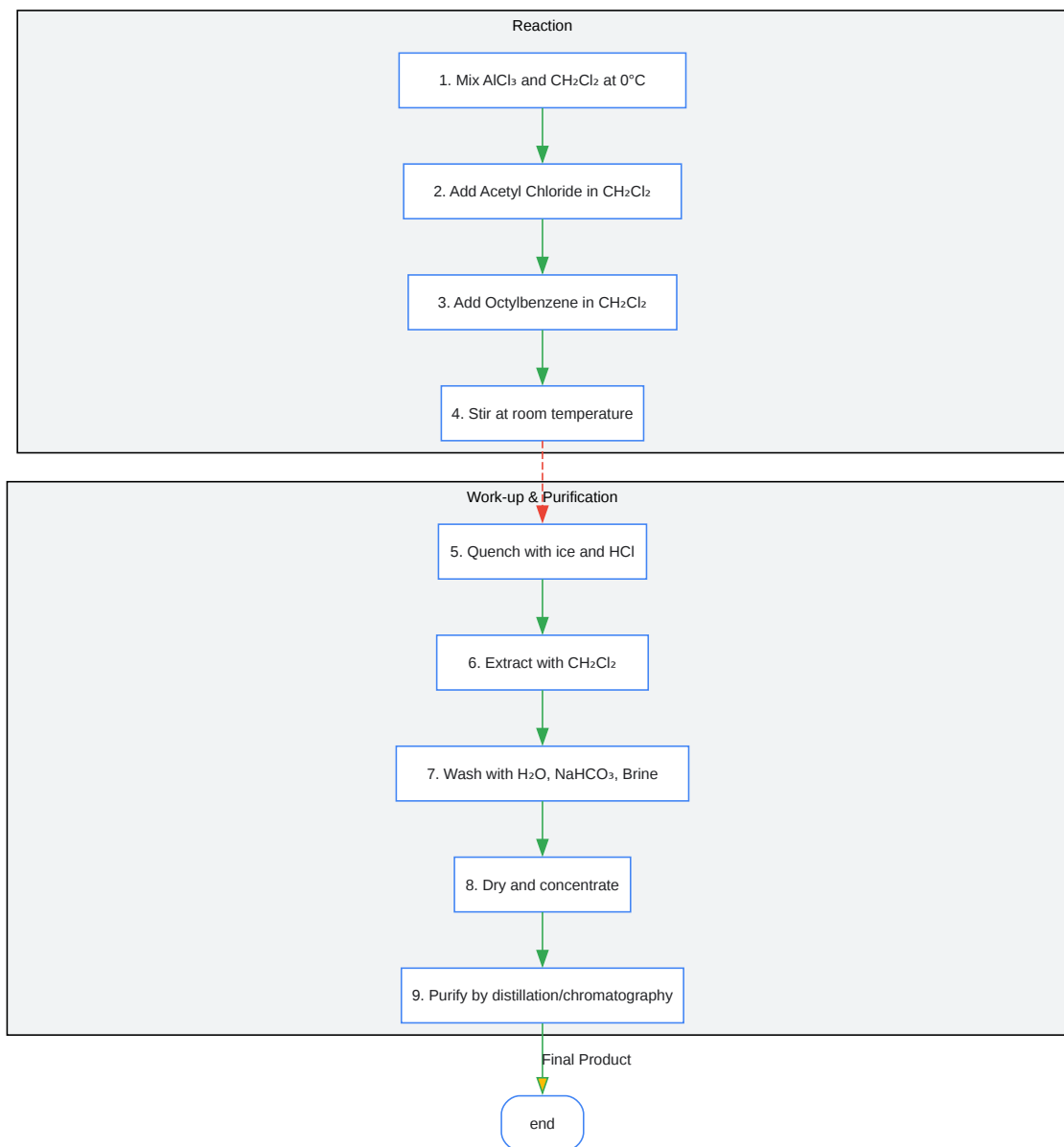
 $\text{AlCl}_3$ ,  $\text{CH}_2\text{Cl}_2$ 

1-(4-Octylphenyl)ethanone

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Caption: Friedel-Crafts acylation of octylbenzene.

## Experimental Workflow



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Caption: Experimental workflow for the synthesis.

## Expected Characterization Data

The synthesized **1-(4-octylphenyl)ethanone** should be characterized by spectroscopic methods to confirm its identity and purity.

Spectroscopic Data	Expected Values
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 7.90 (d, 2H), 7.25 (d, 2H), 2.65 (t, 2H), 2.58 (s, 3H), 1.60 (m, 2H), 1.30 (m, 10H), 0.88 (t, 3H)
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 197.8, 149.0, 135.0, 128.8, 128.6, 36.0, 31.9, 31.5, 29.5, 29.3, 29.2, 26.5, 22.7, 14.1
IR (neat, $\text{cm}^{-1}$ )	2925, 2854, 1682 (C=O), 1606, 1412, 1267, 816
Mass Spectrum (EI)	m/z (%): 232 ( $\text{M}^+$ , 25), 217 (100), 147 (15), 133 (10), 91 (5), 43 (20)[2]

This detailed protocol and the accompanying data provide a comprehensive guide for the successful synthesis and characterization of **1-(4-octylphenyl)ethanone**, a key building block in modern organic synthesis.

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## References

- 1. websites.umich.edu [websites.umich.edu]
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